Cas no 6449-46-3 (1-Propanamine,2-(phenylmethoxy)-)

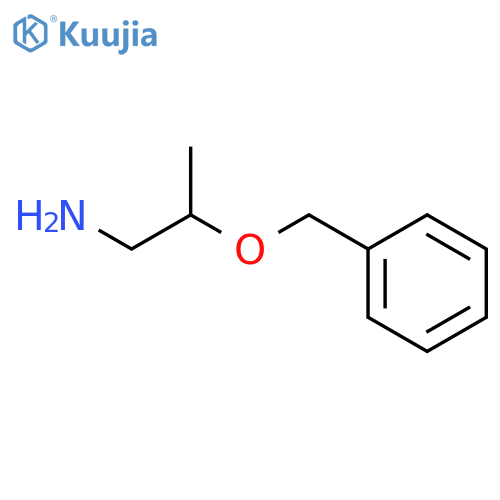

6449-46-3 structure

商品名:1-Propanamine,2-(phenylmethoxy)-

CAS番号:6449-46-3

MF:C10H15NO

メガワット:165.2322

CID:519105

1-Propanamine,2-(phenylmethoxy)- 化学的及び物理的性質

名前と識別子

-

- 1-Propanamine,2-(phenylmethoxy)-

- 2-phenylmethoxypropan-1-amine

- (+-)-1-Amino-2-benzyloxy-propan

- 2-benzyloxypropylamine

- 2-benzyloxy-propylamine

- AC1L6PFS

- NSC165784

- SureCN7864015

-

計算された属性

- せいみつぶんしりょう: 165.11545

じっけんとくせい

- PSA: 35.25

1-Propanamine,2-(phenylmethoxy)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7096790-2.5g |

2-(benzyloxy)propan-1-amine |

6449-46-3 | 95% | 2.5g |

$1202.0 | 2023-05-24 | |

| Enamine | EN300-7096790-5.0g |

2-(benzyloxy)propan-1-amine |

6449-46-3 | 95% | 5g |

$1779.0 | 2023-05-24 | |

| Enamine | EN300-7096790-0.5g |

2-(benzyloxy)propan-1-amine |

6449-46-3 | 95% | 0.5g |

$480.0 | 2023-05-24 | |

| 1PlusChem | 1P02826G-1g |

2-(benzyloxy)propan-1-amine |

6449-46-3 | 95% | 1g |

$821.00 | 2024-04-22 | |

| Aaron | AR0282ES-250mg |

2-(benzyloxy)propan-1-amine |

6449-46-3 | 95% | 250mg |

$423.00 | 2025-02-15 | |

| Aaron | AR0282ES-2.5g |

2-(benzyloxy)propan-1-amine |

6449-46-3 | 95% | 2.5g |

$1678.00 | 2025-02-15 | |

| 1PlusChem | 1P02826G-5g |

2-(benzyloxy)propan-1-amine |

6449-46-3 | 95% | 5g |

$2261.00 | 2024-04-22 | |

| 1PlusChem | 1P02826G-500mg |

2-(benzyloxy)propan-1-amine |

6449-46-3 | 95% | 500mg |

$656.00 | 2024-04-22 | |

| 1PlusChem | 1P02826G-2.5g |

2-(benzyloxy)propan-1-amine |

6449-46-3 | 95% | 2.5g |

$1548.00 | 2024-04-22 | |

| Enamine | EN300-7096790-0.05g |

2-(benzyloxy)propan-1-amine |

6449-46-3 | 95% | 0.05g |

$135.0 | 2023-05-24 |

1-Propanamine,2-(phenylmethoxy)- 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

6449-46-3 (1-Propanamine,2-(phenylmethoxy)-) 関連製品

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 61389-26-2(Lignoceric Acid-d4)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量